2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
Molecular Structure and Key Features The compound 2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS: 920225-78-1) is a heterocyclic derivative with a molecular formula of C24H25N7O3 and a molecular weight of 459.5 g/mol . Its structure comprises:
- A triazolopyrimidine core (3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl), which is a fused bicyclic system known for its role in modulating kinase activity and nucleic acid interactions.
- A piperazine ring at position 7 of the triazolopyrimidine, enhancing solubility and bioavailability.
- A 2-(3-methoxyphenoxy)ethanone side chain, which may influence electronic properties and hydrogen-bonding capacity.
The Smiles string (COc1cccc(OCC(=O)N2CCN(c3ncnc4c3nnn4-c3ccc(C)cc3)CC2)c1) highlights these functional groups and their connectivity .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17-6-8-18(9-7-17)31-24-22(27-28-31)23(25-16-26-24)30-12-10-29(11-13-30)21(32)15-34-20-5-3-4-19(14-20)33-2/h3-9,14,16H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFRSNVNZTXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC(=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions:
Synthesis of the triazolopyrimidine core: : This step can be achieved by cyclization of suitable precursors under specific conditions, often using catalysts or heating.
Formation of piperazine derivative: : The piperazine ring is introduced through nucleophilic substitution reactions.
Coupling reactions: : The final step involves the coupling of 3-methoxyphenoxy group with the piperazine derivative, often facilitated by a coupling agent like DCC or EDCI.
Industrial Production Methods
Industrial production likely involves optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The processes might incorporate continuous flow techniques and automated systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The methoxy and phenoxy groups can undergo oxidative reactions under strong oxidizing conditions.
Reduction: : Specific reduction reactions may target the nitrogen-containing heterocycles.
Substitution: : The aromatic and heterocyclic rings offer numerous sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenation reactions using reagents like N-bromosuccinimide, followed by nucleophilic substitutions.
Major Products Formed
Major products depend on the specific reaction but may include various oxidized, reduced, or substituted derivatives retaining the core structure.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as a building block for more complex molecules due to its multiple functional groups.
Mechanistic Studies: : Studied for its reactivity and transformations under different conditions.
Biology
Biochemical Assays:
Medicine
Pharmacology: : Potential as a lead compound for the development of new drugs, particularly targeting specific enzymes or receptors.
Industry
Material Science: : Investigated for its potential in creating novel materials with unique properties.
Catalysis: : Possible applications as a catalyst or catalyst precursor in organic synthesis.
Mechanism of Action
Molecular Targets and Pathways Involved
The exact mechanism of action will depend on its application. For potential medicinal uses, it could interact with specific receptors or enzymes, altering biochemical pathways. Its structure suggests possible binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine Derivatives with Varied Aryl Substituents
A closely related analog, 2-(3-methoxyphenoxy)-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone (CAS: 920184-77-6), differs only in the substitution of the p-tolyl group with a 3-methoxyphenyl moiety . Key comparisons:
The p-tolyl group in the target compound likely improves membrane permeability compared to the 3-methoxyphenyl analog, but the latter may exhibit stronger hydrogen-bonding interactions with biological targets .
Piperazine-Linked Antiproliferative Agents
Compounds such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (e.g., 7a–x in ) share the piperazine-ethanone backbone but replace the triazolopyrimidine core with a tetrazole-thio group .
The triazolopyrimidine core in the target compound may offer superior binding to purine-rich enzymatic pockets (e.g., kinases) compared to tetrazole derivatives, which are smaller and less conformationally rigid .
Heterocyclic Compounds with Methoxy/Aryl Substituents
describes 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole , a pyrazoline-benzothiazole hybrid with antitumor activity . Although structurally distinct, its 4-methoxyphenyl and methylbenzothiazole groups provide insights into substituent effects:
The methoxy groups in both compounds suggest a role in modulating electron distribution and target engagement, while the methyl groups (p-tolyl in the target, benzothiazole-methyl in the analog) enhance lipophilicity .
Biological Activity
The compound 2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic molecule that belongs to the class of triazole and pyrimidine derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in oncology and antimicrobial therapies. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 459.5 g/mol. The structure includes a piperazine moiety linked to a triazole-pyrimidine framework and a methoxyphenoxy group.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. The combination of triazole and pyrimidine rings is achieved through cyclization reactions involving appropriate precursors.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : These compounds often act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells by disrupting the synthesis of deoxythymidine triphosphate (dTTP), essential for DNA replication .
- Case Studies : In studies involving related compounds, significant anticancer activity was observed with IC50 values indicating effective concentrations required to reduce cell viability by 50%. For instance, some derivatives demonstrated IC50 values as low as 1.1 µM against MCF-7 breast cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this class of compounds has shown promising antimicrobial activity.
- Inhibition Studies : Compounds derived from similar structures have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing effective inhibition rates. The antimicrobial properties are attributed to the disruption of bacterial cell wall synthesis and function .
Research Findings
| Study | Activity | Cell Line/Pathogen | IC50 Value |
|---|---|---|---|
| Study 1 | Anticancer | MCF-7 | 1.1 µM |
| Study 2 | Anticancer | HCT-116 | 2.6 µM |
| Study 3 | Antimicrobial | E. coli | Effective |
| Study 4 | Antimicrobial | S. aureus | Effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
